The synthesis of 21-hydroxy-5beta-pregnane-3,11,20-trione typically involves several enzymatic reactions. The initial step involves the conversion of 11-dehydrocorticosterone into this compound via the enzyme 3-oxo-5beta-steroid 4-dehydrogenase (EC 1.3.99.6). This reaction is crucial as it represents one of the final steps in the biosynthetic pathway leading to more complex steroid derivatives .
The synthesis can be summarized as follows:
The molecular structure of 21-hydroxy-5beta-pregnane-3,11,20-trione features a characteristic steroid framework with hydroxyl groups at specific positions that influence its biological activity.
21-Hydroxy-5beta-pregnane-3,11,20-trione participates in various biochemical reactions that are essential for steroid metabolism.
These reactions typically involve:
The mechanism by which 21-hydroxy-5beta-pregnane-3,11,20-trione exerts its effects primarily revolves around its role in steroid hormone biosynthesis.
Studies have shown that alterations in the levels of this compound can significantly impact hormonal balance and metabolic pathways within organisms .
21-Hydroxy-5beta-pregnane-3,11,20-trione has several important scientific applications:
This detailed analysis highlights the significance of 21-hydroxy-5beta-pregnane-3,11,20-trione within biochemical research and its potential applications in medicine and pharmacology.
21-Hydroxy-5β-pregnane-3,11,20-trione (C₂₁H₃₀O₄) is a pivotal intermediate in C₂₁-steroid hormone metabolism. It occupies a critical position in the glucocorticoid inactivation pathway, acting as a hub between active corticosteroids and their excreted metabolites. This 5β-reduced pregnane derivative is biosynthesized primarily in the liver, where it serves as a precursor for the formation of tetrahydrocortisol derivatives via the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs) [1] [8]. Its generation represents a committed step in diverting cortisol away from receptor binding and toward hepatic clearance. In neonates with 21-hydroxylase deficiency, altered flux through this pathway leads to characteristic accumulations of upstream precursors like 17-hydroxyprogesterone and androstenedione, highlighting its role in maintaining steroid homeostasis [9]. The compound’s formation is physiologically irreversible under normal conditions, ensuring unidirectional corticosteroid catabolism.
The immediate biosynthetic precursor of 21-Hydroxy-5β-pregnane-3,11,20-trione is 11-dehydrocorticosterone, which undergoes stereospecific 5β-reduction catalyzed by aldo-keto reductase 1D1 (AKR1D1, EC 1.3.1.3). This NADPH-dependent reduction targets the Δ⁴-double bond, yielding the A/B cis-ring junction characteristic of 5β-dihydrosteroids [2] [7]. The reaction mechanism involves hydride transfer from NADPH to the C5 position (β-face) and protonation at C4 by a conserved tyrosine residue (Y58) acting as a general acid, facilitated by a catalytic tetrad (Y58, K87, E120, D53) [7]. Kinetic parameters for this conversion exhibit high efficiency (kcat/Km > 10⁴ M⁻¹s⁻¹*), positioning it as a major metabolic sink for corticosterone derivatives. Following its formation, 21-Hydroxy-5β-pregnane-3,11,20-trione is rapidly metabolized to 3α,21-dihydroxy-5β-pregnane-11,20-dione by 3α-HSD (AKR1C4), en route to cortolonic acid derivatives for renal excretion [1] [4].
Table 1: Enzymatic Reactions Involving 21-Hydroxy-5β-pregnane-3,11,20-trione
Enzyme | Reaction | Cofactor | Product |
---|---|---|---|
AKR1D1 (5β-reductase) | 5β-Reduction of 11-dehydrocorticosterone | NADPH | 21-Hydroxy-5β-pregnane-3,11,20-trione |
AKR1C4 (3α-HSD) | 3α-Hydroxylation | NADPH | 3α,21-Dihydroxy-5β-pregnane-11,20-dione |
AKR1D1 demonstrates broad substrate tolerance but exhibits distinct preferences for C₂₁ steroids with unsubstituted C11 positions. Biochemical analyses of homogeneous recombinant human AKR1D1 reveal it efficiently reduces Δ⁴-3-ketosteroids across the C₁₈ (estrone), C₁₉ (testosterone), C₂₁ (progesterone, corticosterone derivatives), and C₂₇ (bile acid precursors) steroid classes [2] [7]. However, its highest catalytic efficiency (kcat/Km*) is observed with C₂₁ substrates like 11-deoxycorticosterone and 11-dehydrocorticosterone, the direct precursor of 21-Hydroxy-5β-pregnane-3,11,20-trione. Substrate inhibition becomes significant with C₁₈–C₂₁ steroids when the C17 side chain is unsubstituted (e.g., progesterone, androstenedione) at concentrations exceeding 10–40 μM, attributable to a secondary lower-affinity binding pocket in the enzyme’s active site [2] [7].
Table 2: AKR1D1 Substrate Specificity Parameters for Selected Steroids
Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibition Constant (Ki, μM) |
---|---|---|---|---|
11-Dehydrocorticosterone | 1.8 ± 0.3 | 28.4 ± 1.2 | 263,000 | - |
Progesterone | 4.2 ± 0.7 | 15.6 ± 0.8 | 61,900 | 18.5 ± 2.1 |
Testosterone | 3.5 ± 0.4 | 8.3 ± 0.3 | 39,500 | 25.3 ± 3.4 |
Cortisone | 12.1 ± 1.5 | 2.1 ± 0.1 | 2,890 | - |
Notably, 11-oxygenated steroids (e.g., cortisone, cortisol) show reduced turnover due to steric clashes and electronic effects from the C11 carbonyl or hydroxyl groups. AKR1D1 is not inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) that potently target related AKR1C enzymes. Instead, primary bile acids like chenodeoxycholate act as potent non-competitive inhibitors (Ki ≈ 1–5 μM*), suggesting feedback regulation of bile acid synthesis through AKR1D1 inhibition [2] [7]. The enzyme operates optimally at physiological pH (pH 6.0–7.5), consistent with its cytoplasmic localization in hepatocytes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: